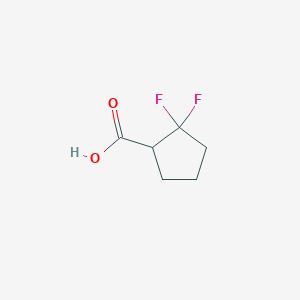

2,2-Difluorocyclopentane-1-carboxylic acid

Description

Significance of Fluorinated Cyclopentane (B165970) Carboxylic Acids in Synthetic Chemistry

Fluorinated cyclopentane carboxylic acids are significant scaffolds in drug design and discovery. The cyclopentane ring provides a rigid, three-dimensional framework that can orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets like enzymes and receptors.

The introduction of fluorine atoms onto this carbocyclic ring dramatically influences the molecule's properties. Key effects include:

Modulation of Acidity : The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which increases the acidity of the adjacent carboxylic acid group compared to its non-fluorinated analog. libretexts.org

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug candidate. nih.gov

Increased Lipophilicity : Fluorination often enhances a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross biological membranes. nih.govsmolecule.com

Conformational Control : The presence of fluorine can influence the preferred conformation of the cyclopentane ring, which can be exploited to optimize interactions with a biological target.

These combined features make fluorinated cyclopentane carboxylic acids, such as the 2,2-difluoro variant, versatile intermediates. They serve as starting materials for creating a diverse range of more complex molecules where these modified physicochemical properties are desirable. Recent drug discovery efforts have identified cyclopentane carboxylic acids as potent inhibitors for therapeutic targets like the NaV1.7 sodium channel, highlighting the importance of this structural class in medicinal chemistry. nih.gov

Contextualization within Fluoroorganic Compound Research

The study of 2,2-Difluorocyclopentane-1-carboxylic acid is situated within the broader, highly dynamic field of fluoroorganic chemistry. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal and materials chemistry, often referred to as "fluorine magic" due to the profound and often beneficial changes it imparts. odmu.edu.ua

Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals on the market contain fluorine. nih.gov This prevalence is a direct result of the unique properties fluorine confers, as mentioned previously. The small size of the fluorine atom means it can often replace a hydrogen atom without a significant increase in steric bulk, yet its extreme electronegativity fundamentally alters the electronic nature of the molecule. nih.govnih.gov

Research in fluoroorganic chemistry is vibrant, focusing on several key areas:

Development of Novel Fluorination Methods : A major focus is the creation of new reagents and catalytic methods to introduce fluorine and fluorine-containing groups into complex molecules with high selectivity and efficiency. nih.govresearch-in-germany.org

Synthesis of Bioactive Molecules : A primary application is the synthesis of new drug candidates, where fluorine is used to fine-tune pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Materials Science : Fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and surfactants, due to their unique thermal and chemical stability. nih.gov

This compound is a product of this field and serves as a tool for its further advancement, acting as a readily available building block for researchers exploring new fluorinated therapeutics and materials. smolecule.com

Overview of Research Trajectories and Academic Relevance

The academic and industrial relevance of this compound is primarily as a synthetic intermediate. Research involving this and similar fluorinated building blocks is directed along several promising trajectories.

Synthesis and Methodology: The preparation of this compound itself is an area of chemical research. Reported methods include the fluorination of cyclopentane precursors followed by a carboxylation step, or the direct carboxylation of a difluorinated cyclopentane. smolecule.com The development of efficient, scalable, and stereoselective syntheses for such compounds remains an important goal in organic chemistry.

Applications in Medicinal Chemistry: A significant research trajectory is the use of this compound as a starting point for the synthesis of novel bioactive molecules. Its structure is particularly suited for creating analogues of natural products or designing molecules that fit into specific enzyme active sites. For instance, fluorinated carbocyclic structures are key components in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The fluorinated cyclopentane moiety can mimic the sugar ring of a natural nucleoside but with enhanced stability and altered biological activity.

Typical Reactions and Further Transformations: As a carboxylic acid, the compound can undergo a range of well-established chemical transformations to generate a variety of derivatives, further enhancing its utility.

| Reaction Type | Product |

| Esterification | Esters |

| Reduction | Alcohols or Aldehydes |

| Nucleophilic Acyl Substitution | Amides, Acyl Halides |

| Decarboxylation | Difluorocyclopentane |

These reactions allow chemists to incorporate the 2,2-difluorocyclopentane scaffold into a wide array of larger, more complex molecular architectures, making it a highly relevant and valuable compound in the toolbox of contemporary organic chemistry. smolecule.com

Properties

IUPAC Name |

2,2-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLQMFZQUKYHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378525-26-8 | |

| Record name | 2,2-difluorocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluorocyclopentane 1 Carboxylic Acid and Its Structural Analogues

Strategies for Cyclopentane (B165970) Ring Formation

The construction of the cyclopentane core is a critical aspect of the synthesis of 2,2-difluorocyclopentane-1-carboxylic acid. Various methodologies can be employed, each with its own advantages and substrate scope.

A classical and versatile approach to substituted cyclopentanes is through the alkylation of diethyl malonate. This method involves the formation of an enolate from diethyl malonate, which then acts as a nucleophile to react with a suitable electrophile. For the synthesis of a cyclopentane ring, a common strategy is the reaction with a 1,4-dihalobutane or a related dielectrophile.

The general mechanism involves a double alkylation of diethyl malonate. The first alkylation proceeds via an S(_N)2 reaction between the diethyl malonate enolate and one electrophilic center of the chain. Subsequent deprotonation and intramolecular cyclization lead to the formation of a cyclopentane ring bearing two ester groups at the same carbon.

While this method is widely used for the synthesis of various carbocycles, its application to the direct synthesis of this compound would require either a fluorinated starting malonate or a fluorinated dielectrophile, which can present synthetic challenges. A more common approach is to form the cyclopentane ring first and then introduce the fluorine atoms in a later step.

A typical reaction sequence for forming a cyclopentane ring using diethyl malonate is as follows:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.

Alkylation: The enolate is reacted with a 1,4-dihalobutane.

Intramolecular Cyclization: A second equivalent of base promotes the intramolecular cyclization to form diethyl cyclopentane-1,1-dicarboxylate.

Hydrolysis and Decarboxylation: The diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield cyclopentanecarboxylic acid.

To adapt this for the target molecule, one would typically start with a precursor like 2-oxocyclopentanecarboxylate, which can be prepared through modifications of the malonic ester synthesis, such as the Dieckmann condensation.

Transition metal catalysis offers powerful and efficient methods for the construction of five-membered rings. These reactions often proceed with high chemo-, regio-, and stereoselectivity under mild conditions.

One notable example is the rhodium-catalyzed intramolecular C-H insertion of α-diazo ketones. organic-chemistry.org In this approach, an α-diazo ketone is treated with a rhodium catalyst, which generates a rhodium carbene intermediate. This intermediate can then undergo an intramolecular C-H insertion to form a cyclopentanone (B42830). The resulting cyclopentanone can then be further functionalized to introduce the geminal difluoro group and the carboxylic acid. The choice of rhodium catalyst can significantly influence the efficiency and selectivity of the reaction. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed cyclization of 1,6-enynes. rsc.org This reaction proceeds through a series of steps involving the coordination of the palladium catalyst to the alkyne and alkene moieties, followed by migratory insertion and reductive elimination to afford the cyclopentene (B43876) product. The functional groups on the enyne substrate can direct the cyclization pathway, leading to a variety of substituted cyclopentenes. rsc.org These products can then be hydrogenated and further manipulated to yield the desired this compound.

| Transition Metal | Catalyst Example | Reaction Type | Precursor | Product |

| Rhodium | Rh₂(OAc)₄ | Intramolecular C-H Insertion | α-Aryl-α-diazo ketone | α-Aryl cyclopentanone |

| Palladium | Pd(0) complex | Cycloisomerization | 1,6-enyne | Substituted cyclopentene |

Ring-expansion reactions provide an alternative route to cyclopentane derivatives, often starting from more readily available cyclobutane (B1203170) precursors. This strategy can be particularly useful for the synthesis of fluorinated cycloalkanes. For instance, the ring expansion of a gem-difluorinated cyclobutane derivative could directly lead to a 2,2-difluorocyclopentanone.

A related strategy involves the ring expansion of gem-difluorocyclopropyl ketones, which has been shown to produce 3-fluorofurans. rsc.org This suggests that the activation of a carbonyl group adjacent to a strained, fluorinated ring can induce ring expansion. While this specific example leads to a furan, the underlying principle of strain release-driven ring expansion could potentially be applied to the synthesis of gem-difluorocyclopentanones from corresponding cyclobutyl ketones.

The feasibility of such a ring expansion would depend on the specific substrate and reaction conditions. The driving force for the reaction is the relief of ring strain in the four-membered ring. masterorganicchemistry.com

Introduction of the Geminal Difluorine Moiety

The introduction of the two fluorine atoms onto the same carbon is a key transformation in the synthesis of the target molecule. This is typically achieved through the fluorination of a carbonyl group.

Deoxofluorination is a powerful method for converting a carbonyl group into a geminal difluoride. This reaction is commonly employed in the synthesis of fluorinated organic molecules. The most widely used reagents for this transformation are sulfur-based fluorinating agents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org

These reagents react with ketones and aldehydes to replace the carbonyl oxygen with two fluorine atoms. In the context of synthesizing this compound, a suitable precursor would be a 2-oxocyclopentanecarboxylate ester. The deoxofluorination of the ketone functionality would yield the desired 2,2-difluorocyclopentane-1-carboxylate ester, which can then be hydrolyzed to the final carboxylic acid.

The reaction with DAST is known to be effective for the deoxyfluorination of cyclic α-hydroxy-β-ketoesters, proceeding with high stereospecificity. rsc.orgrsc.org This highlights the utility of DAST in complex molecular settings. Deoxo-Fluor is often considered a more thermally stable alternative to DAST. organic-chemistry.org The reaction conditions for deoxofluorination can vary depending on the substrate, with some reactions requiring elevated temperatures. rsc.org

| Reagent | Substrate Type | Product | Key Features |

| DAST (Diethylaminosulfur trifluoride) | Cyclic α-hydroxy-β-ketoesters | α-Fluoro-β-ketoesters | High stereospecificity rsc.orgrsc.org |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | Ketones, Aldehydes | gem-Difluorides | More thermally stable than DAST organic-chemistry.org |

| Sulfur Tetrafluoride (SF₄) | β-Keto esters | gem-Difluoro esters | Effective for large-scale synthesis thieme.de |

Nucleophilic fluorination provides another avenue for the introduction of fluorine atoms. This approach typically involves the reaction of a suitable electrophile with a nucleophilic fluoride (B91410) source. For the synthesis of gem-difluoro compounds, this can be achieved through the fluorination of 1,3-dicarbonyl compounds.

Reagents such as Selectfluor® can be used for the electrophilic fluorination of 1,3-dicarbonyl compounds to produce α-fluoro and α,α-difluoro derivatives. researchgate.net The reaction of a β-ketoester with Selectfluor can yield the corresponding α-fluoro-β-ketoester or, with an excess of the reagent, the α,α-difluoro-β-ketoester.

Another strategy involves the use of iodoarene-catalyzed nucleophilic fluorination of β-dicarbonyl compounds using hydrogen fluoride-pyridine. rsc.org This method allows for the in-situ generation of a hypervalent iodine difluoride species, which then acts as the fluorinating agent.

Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). The reactivity of these fluoride salts can be enhanced by the use of phase-transfer catalysts or by using anhydrous preparations.

| Reagent | Substrate Type | Reaction Type | Product |

| Selectfluor® | 1,3-Dicarbonyl compounds | Electrophilic fluorination | α-Fluoro or α,α-difluoro dicarbonyls researchgate.net |

| Iodoarene/HF-Pyridine/mCPBA | β-Dicarbonyl compounds | Catalytic nucleophilic fluorination | α-Fluoro dicarbonyls rsc.org |

| TBAF (Tetrabutylammonium fluoride) | Azomethine imines with difluorocarbene | [3+1] Cycloaddition | gem-Difluorinated 1,2-diazetidines acs.org |

Electrophilic Fluorination Strategies for Cyclopentane Systems

Electrophilic fluorination is a primary method for introducing fluorine atoms onto a carbon scaffold. For the synthesis of 2,2-difluorocyclopentane derivatives, this strategy often begins with a precursor such as ethyl 2-oxocyclopentanecarboxylate. The presence of the keto group activates the adjacent α-carbon, making it susceptible to electrophilic attack.

Commonly employed electrophilic fluorinating reagents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and other N-F compounds like Selectfluor®. The reaction typically proceeds by enolization of the β-ketoester, followed by attack of the enolate on the electrophilic fluorine source. To achieve geminal difluorination at the C2 position, the reaction is performed in a stepwise manner or by using a stoichiometric excess of the fluorinating agent.

The general mechanism involves the deprotonation of the α-carbon to the carbonyl group to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. A second fluorination at the same carbon atom yields the 2,2-difluoro product. The choice of base and reaction conditions is critical to control the selectivity and yield of the difluorination process.

Table 1: Electrophilic Fluorination of a Cyclopentanone Precursor

| Starting Material | Fluorinating Agent | Base | Solvent | Product |

| Ethyl 2-oxocyclopentanecarboxylate | NFSI | NaH | THF | Ethyl 2,2-difluoro-1-oxocyclopentanecarboxylate |

| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® | Et3N | CH3CN | Ethyl 2,2-difluoro-1-oxocyclopentanecarboxylate |

Alternative and Bypass Routes for 2,2-Difluoro Isomer Synthesis

Beyond direct fluorination of cyclopentane precursors, alternative strategies can be employed to construct the 2,2-difluorocyclopentane core. One such approach is through ring contraction of a larger, appropriately substituted carbocycle. rsc.orgresearchgate.net For instance, a substituted cyclohexane (B81311) derivative can undergo a Wolff rearrangement to yield a cyclopentane ring with one less carbon. wikipedia.orgwikipedia.org If the starting cyclohexane contains the necessary fluorine atoms or precursors, this method can provide an alternative route to the desired cyclopentane skeleton.

The Wolff rearrangement of a cyclic α-diazoketone, induced thermally, photochemically, or through metal catalysis, results in the formation of a ketene (B1206846) intermediate via a 1,2-rearrangement. This ketene can then be trapped by a nucleophile, such as water or an alcohol, to form a carboxylic acid or ester, respectively, on the newly formed five-membered ring.

Another conceptual bypass route could involve the cycloaddition of a difluorinated two-carbon synthon with a three-carbon building block to construct the cyclopentane ring directly. However, the control of regioselectivity and subsequent functional group manipulations would be critical in such an approach.

Formation and Manipulation of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group is a pivotal step in the synthesis of the target compound. This is typically achieved either by oxidation of a suitable precursor or by the hydrolysis of a carboxylic acid derivative.

A common strategy for forming a carboxylic acid is the oxidation of a primary alcohol. chemguide.co.uklibretexts.org In the context of synthesizing this compound, a precursor such as (2,2-difluorocyclopentyl)methanol (B2653797) would be required. This alcohol can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

The reaction involves the conversion of the primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid. To ensure the reaction goes to completion and to avoid the isolation of the intermediate aldehyde, the reaction is often carried out under forcing conditions, such as heating under reflux with an excess of the oxidizing agent. chemguide.co.uk

Table 2: Oxidation of a Primary Alcohol to a Carboxylic Acid

| Substrate | Oxidizing Agent | Conditions | Product |

| (2,2-Difluorocyclopentyl)methanol | KMnO4, H2SO4 | Heat | This compound |

| (2,2-Difluorocyclopentyl)methanol | CrO3, H2SO4 (Jones Reagent) | Acetone, 0°C to rt | This compound |

A widely used and efficient method for the synthesis of carboxylic acids is the hydrolysis of their ester or nitrile derivatives. For the preparation of this compound, the corresponding ethyl or methyl ester, such as ethyl 2,2-difluorocyclopentane-1-carboxylate, serves as a common precursor.

The hydrolysis can be performed under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium towards the carboxylic acid. chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that initially yields the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, liberates the desired carboxylic acid. chemguide.co.uk This two-step, one-pot procedure is often preferred due to its high yield and irreversibility.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Accessing specific stereoisomers of this compound is crucial for pharmaceutical applications, as different enantiomers and diastereomers can exhibit varied biological activities. This is achieved through stereoselective synthesis, often employing chiral catalysts or auxiliaries.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com These auxiliaries create a chiral environment that directs the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter is established, the chiral auxiliary is removed and can often be recovered.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. sigmaaldrich.com In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for instance, to form a chiral enolate. The subsequent fluorination or other bond-forming reactions would then proceed diastereoselectively.

For example, an achiral cyclopentenone derivative could be conjugated to a chiral auxiliary. A subsequent reaction, such as a Michael addition to introduce a precursor to the carboxylic acid group, would be directed by the chiral auxiliary, leading to a high diastereomeric excess. The auxiliary would then be cleaved to yield the enantiomerically enriched product. The choice of the auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| (1S)-(+)-10-Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, conjugate additions |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Synthesis of chiral amines |

Diastereoselective Addition and Ring-Closing Metathesis (RCM) Approaches

The construction of the this compound framework can be approached through multi-step synthetic sequences that strategically build the carbocyclic ring and install the fluorine atoms and the carboxylic acid moiety. Diastereoselective addition reactions and ring-closing metathesis (RCM) are powerful tools in modern organic synthesis that can be hypothetically applied to achieve this goal.

A plausible synthetic strategy could commence with a diastereoselective addition to a cyclic precursor. For instance, an aldol reaction between a chiral ketone and a fluorinated electrophile could establish the initial stereocenters. Subsequent chemical transformations would then set the stage for a ring-closing metathesis reaction. RCM, a Nobel Prize-winning reaction, utilizes ruthenium-based catalysts to form cyclic olefins from acyclic dienes. nih.gov This strategy offers a convergent approach to the cyclopentane ring system. nih.gov For example, a suitably substituted diene precursor could be cyclized to form a cyclopentene derivative, which could then be further functionalized to yield the target this compound. The diastereoselectivity of the initial addition step is crucial for controlling the final stereochemistry of the product.

While a direct application of this methodology to this compound is not extensively documented in publicly available literature, the principles of diastereoselective synthesis followed by RCM have been successfully applied to the synthesis of complex cyclic molecules, including δ-lactones. nih.gov

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of this compound, separation of the enantiomers is necessary to obtain the pure, biologically active stereoisomer. A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org

This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, often a naturally occurring and readily available amine such as brucine, strychnine, or quinine. libretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt and release the free carboxylic acid. The chiral resolving agent can often be recovered and reused. The choice of the chiral resolving agent and the crystallization solvent are critical factors that influence the efficiency of the resolution. researchgate.netnih.gov

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| (+)-Cinchonine | Amine |

| (-)-Strychnine | Amine |

| (-)-Quinine | Amine |

| (R)-(+)-α-Phenylethylamine | Amine |

| (S)-(-)-α-Phenylethylamine | Amine |

Asymmetric Synthesis of Related Fluorinated Cyclopentane Amino Acids

The asymmetric synthesis of fluorinated cyclic amino acids is a highly active area of research due to their potential applications in peptide and protein engineering. nih.govbeilstein-journals.orgnih.gov While not directly focused on this compound, the methodologies developed for its amino acid analogues provide valuable insights into constructing the fluorinated cyclopentane scaffold with stereocontrol.

One powerful strategy involves the use of chiral nickel(II) complexes as templates to control the stereochemistry of alkylation reactions. beilstein-journals.orgnih.govchemrxiv.org In this approach, a Schiff base derived from glycine (B1666218) and a chiral ligand coordinates to a Ni(II) center. The resulting complex can then be deprotonated and reacted with a fluorinated electrophile. The chiral environment provided by the ligand directs the approach of the electrophile, leading to a highly stereoselective alkylation. Subsequent hydrolysis of the complex yields the desired fluorinated amino acid in high enantiomeric purity. chemrxiv.org

Another approach is the diastereoselective annulation of a pyroglutamate (B8496135) scaffold to construct a glutamate-appended tetrahydrofuran (B95107), which can be a precursor to cyclic amino acids. nih.gov Furthermore, radical conjugate addition to a protected dehydroalanine (B155165) followed by fluorination has been used to prepare a range of fluorinated amino acids. nih.gov These methods highlight the diverse strategies available for the stereocontrolled synthesis of fluorinated carbocyclic systems and could be adapted for the synthesis of this compound derivatives. mdpi.com

Table 2: Key Strategies in Asymmetric Synthesis of Fluorinated Amino Acids

| Strategy | Key Features |

| Chiral Ni(II) Complex Alkylation | Utilizes a chiral ligand to direct stereoselective alkylation of a glycine Schiff base. beilstein-journals.orgnih.govchemrxiv.org |

| Diastereoselective Annulation | Constructs a cyclic system onto a chiral scaffold like pyroglutamate. nih.gov |

| Radical Conjugate Addition-Fluorination | Involves the addition of a radical to an unsaturated amino acid precursor followed by fluorination. nih.gov |

Scalability and Efficiency in Synthetic Protocols

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. For a molecule like this compound, scalability and efficiency are critical considerations for its potential applications. An ideal scalable synthesis should involve a minimal number of steps, utilize readily available and inexpensive starting materials, avoid hazardous reagents and extreme reaction conditions, and minimize the need for chromatographic purifications. researchgate.netnih.gov

While a specific scalable synthesis for this compound is not well-documented, general principles for scaling up syntheses of related cyclic compounds can be applied. For instance, in the synthesis of stereoisomers of 2-aminocyclopentanecarboxylic acid, a scalable approach was developed that avoided hazardous reagents, chromatographic separations, and high-pressure equipment. researchgate.netnih.gov This often involves the use of crystallization-induced diastereomeric resolution, which is a more scalable and cost-effective purification method than chromatography.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Approaches for Structure Confirmation

Spectroscopy is fundamental to confirming the molecular structure of 2,2-Difluorocyclopentane-1-carboxylic acid, with each technique offering unique insights into different aspects of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton and the environment of protons and carbons, particularly those influenced by the electronegative fluorine atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and resonate around 2.0-3.0 ppm. libretexts.org The protons on the cyclopentane (B165970) ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, around 165–185 δ. pressbooks.pub The carbon atom bonded to the two fluorine atoms (C2) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly influenced by the attached fluorine atoms. Other carbons in the cyclopentane ring would show signals at distinct chemical shifts, with their multiplicity affected by two-bond and three-bond couplings to fluorine.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is used to analyze the fluorine environment directly. In this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. The coupling of these fluorine atoms with adjacent protons would provide further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -COOH | 10.0 - 12.0 | Broad Singlet (s) | N/A |

| H -C1 | 2.5 - 3.5 | Multiplet (m) | J(H,H), J(H,F) | |

| H ₂-C3, H ₂-C4, H ₂-C5 | 1.8 - 2.8 | Multiplets (m) | J(H,H), J(H,F) | |

| ¹³C | C =O | 170 - 185 | Singlet (s) | N/A |

| C 1-COOH | 45 - 60 | Doublet of Triplets (dt) or complex multiplet | ²J(C,F), ¹J(C,H) | |

| C 2F₂ | 110 - 130 | Triplet (t) | ¹J(C,F) |

Infrared (IR) spectroscopy is highly effective for identifying specific functional groups. For this compound, IR analysis provides definitive evidence of the carboxylic acid moiety. libretexts.org

The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O–H stretching absorption that appears between 2500 and 3300 cm⁻¹. pressbooks.puborgchemboulder.com This broadness is a result of extensive hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in condensed phases. libretexts.org

Another key absorption is the intense C=O (carbonyl) stretch, which for saturated aliphatic acids, typically appears in the range of 1710–1760 cm⁻¹. pressbooks.publibretexts.org The presence of these two distinct bands provides strong evidence for the carboxylic acid functional group. Additional C-F stretching bands would be expected in the 1000-1200 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O–H | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| C–O | Stretch | 1210 - 1320 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₆H₈F₂O₂), the expected exact mass is approximately 150.05 g/mol . guidechem.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak. youtube.com Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent ring carbon, can also occur, leading to the formation of a stable acylium ion. libretexts.org

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Fragment | Description of Loss |

|---|---|---|

| 150 | [C₆H₈F₂O₂]⁺ | Molecular Ion (M⁺) |

| 133 | [C₆H₇F₂O]⁺ | Loss of •OH (M-17) |

| 105 | [C₅H₇F₂]⁺ | Loss of •COOH (M-45) |

Chirality and Stereoisomerism in this compound

The molecular structure of this compound contains a stereogenic center, leading to the existence of stereoisomers.

The carbon atom at position 1 (C1), which is bonded to the carboxylic acid group, is a chiral center because it is attached to four different groups:

A hydrogen atom (-H)

A carboxylic acid group (-COOH)

A difluorinated carbon within the ring (-CF₂-CH₂-)

A methylene (B1212753) group within the ring (-CH₂-CH₂-)

The Cahn-Ingold-Prelog (CIP) rules are applied to assign the absolute configuration (R or S) to this stereocenter. wikipedia.org The priority of the groups attached to the chiral center is determined by atomic number. libretexts.orgvanderbilt.edu

Priority Assignment:

-COOH: The oxygen atom of the hydroxyl group has a higher atomic number than the carbon atoms of the ring, giving this group the highest priority (1).

-CF₂-CH₂-: Comparing the two ring pathways, the carbon at C2 is bonded to two fluorine atoms, which have a higher atomic number than the hydrogen atoms on C5. Therefore, this pathway has the second-highest priority (2).

-CH₂-CH₂-: This pathway has the third-highest priority (3).

-H: The hydrogen atom has the lowest atomic number and thus the lowest priority (4).

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (H) points away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is designated as R. If the sequence is counter-clockwise, it is designated as S. myheplus.com

While spectroscopic methods confirm the structure and connectivity, determining the absolute stereochemistry of a chiral molecule requires specialized techniques. X-ray crystallography is the most definitive method for this purpose.

Direct crystallization of the carboxylic acid may be challenging. Therefore, it is common practice to convert the acid into a crystalline derivative, such as an amide or an ester, often with a molecule containing a heavy atom. msu.edu This process facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis. nih.govnih.gov The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration (R or S) of the chiral center.

Conformational Analysis of the Fluorinated Cyclopentane Ring

The conformational landscape of the cyclopentane ring in this compound is a complex interplay of ring puckering, substituent orientation, and stereoelectronic effects introduced by the geminal fluorine atoms. Unlike the relatively planar cyclohexane (B81311), the cyclopentane ring is in a constant state of dynamic motion, adopting non-planar conformations to alleviate torsional strain. This process is known as pseudorotation. The primary conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three.

The presence of a gem-difluoro substitution at the C2 position, adjacent to the carboxyl-substituted carbon (C1), significantly influences the puckering of the cyclopentane ring. The fluorine atoms, with their high electronegativity and steric requirements, introduce notable stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations.

Computational studies on analogous fluorinated five-membered rings, such as fluorinated prolines, have demonstrated that fluorine substitution can shift the relative stabilities of the various envelope and twist conformations. biorxiv.org The puckering of the ring can be described by two key parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). These parameters define the exact shape and the extent of puckering of the ring.

For this compound, the ring is expected to exist as a rapid equilibrium of various envelope and twist conformers. The substitution pattern suggests that the puckering will likely be most pronounced around the C1 and C2 carbons.

Table 1: Predicted Stable Conformations and Dihedral Angles for the 2,2-Difluorocyclopentane Ring

| Conformation | Key Dihedral Angles | Predicted Relative Stability |

| C1-endo / C2-exo Twist | C5-C1-C2-C3 ≈ 20-30° | High |

| C1-C2-C3-C4 ≈ -35-45° | ||

| C3-endo Envelope | C1-C2-C3-C4 ≈ 0° | Moderate |

| C2-C3-C4-C5 ≈ 35-45° | ||

| C1-exo / C5-endo Twist | C4-C5-C1-C2 ≈ 20-30° | Moderate |

| C5-C1-C2-C3 ≈ -35-45° |

Note: The dihedral angles and relative stabilities are predictive and based on computational models of similar fluorinated cyclopentane systems. Actual values may vary.

Detailed research findings from studies on related gem-difluorinated cyclic systems indicate that one of the fluorine atoms will preferentially occupy a pseudo-axial position while the other assumes a pseudo-equatorial orientation in the most stable conformers. This arrangement is a consequence of minimizing both steric and dipolar repulsions. The orientation of the carboxylic acid group at the C1 position will also be a critical factor, with a preference for a pseudo-equatorial position to minimize steric hindrance with the adjacent gem-difluoro group and the rest of the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the experimental investigation of these conformational preferences. The vicinal coupling constants (³JHH) between the protons on the cyclopentane ring are particularly sensitive to the dihedral angles between them, which in turn are defined by the ring's pucker.

Table 2: Representative 1H-1H Coupling Constants and Their Relation to Ring Conformation

| Coupling Constant | Typical Value (Hz) | Associated Conformation |

| ³JH1-H5cis | 8 - 10 | Favored in certain twist and envelope forms |

| ³JH1-H5trans | 4 - 6 | Dependent on the degree of puckering |

| ³JH3-H4cis | 7 - 9 | Varies with the position of the puckering |

| ³JH3-H4trans | 3 - 5 | Sensitive to the C3-C4 dihedral angle |

Note: These values represent typical ranges for cyclopentane rings and are used here for illustrative purposes. The actual measured values for this compound would provide precise information about its conformational equilibrium.

Furthermore, the presence of fluorine allows for the use of 19F NMR spectroscopy, which can provide additional insights into the conformational dynamics. The through-space and through-bond couplings between the fluorine atoms and the protons on the ring are also dependent on the geometry of the molecule.

Reactivity and Derivatization of 2,2 Difluorocyclopentane 1 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group in 2,2-Difluorocyclopentane-1-carboxylic acid is the primary site of chemical reactivity, undergoing a variety of standard transformations to yield a range of important derivatives. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

Esterification Reactions for Ester Derivatives

Esterification of this compound can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), and heat. beilstein-journals.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. beilstein-journals.orgresearchgate.net

For example, the reaction with methanol (B129727) under acidic conditions would yield methyl 2,2-difluorocyclopentane-1-carboxylate.

Alternative methods that proceed under milder conditions are also applicable. For instance, reaction of the carboxylate salt with an alkyl halide can produce the corresponding ester. A procedure analogous to that used for similar fluorinated cycloalkanes involves the reaction of the carboxylic acid with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). acs.org This method can lead to high yields, with reports of up to 98% for related substrates. acs.org

Table 1: Common Esterification Methods

| Method | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), cat. H₂SO₄, heat | Alkyl/Aryl Ester | Equilibrium-driven; often requires removal of water. beilstein-journals.org |

| Alkylation | Alkyl Halide (R'-X), Base (e.g., K₂CO₃), DMF | Alkyl Ester | Generally high yielding and proceeds under milder conditions than Fischer esterification. acs.org |

| Coupling Agent-Mediated | Alcohol (R'-OH), Coupling Agent (e.g., DCC, EDC), cat. DMAP | Alkyl/Aryl Ester | Useful for sensitive substrates; avoids harsh acidic conditions. |

Amidation Reactions for Amide Derivatives

The synthesis of amide derivatives from this compound is readily accomplished using standard peptide coupling protocols. Direct reaction with an amine is generally inefficient due to the formation of an unreactive ammonium-carboxylate salt. ntu.edu.sg Therefore, the carboxylic acid must first be activated.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). acs.org A typical procedure involves mixing the carboxylic acid, an amine (primary or secondary), a coupling agent like EDC hydrochloride, and a base such as triethylamine (B128534) (Et₃N) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). acs.org This method efficiently produces the corresponding N-substituted 2,2-difluorocyclopentane-1-carboxamide (B12967996) at room temperature. acs.org

Table 2: Representative Amidation Reaction

| Reactants | Reagents | Solvent | Product |

|---|---|---|---|

| This compound + Aniline | EDC·HCl, DMAP, Et₃N | CH₂Cl₂ | N-phenyl-2,2-difluorocyclopentane-1-carboxamide |

This reaction is based on a general procedure reported for analogous gem-difluorinated cycloalkanecarboxylic acids. acs.org

Formation of Acyl Halides and Anhydrides

For further transformations, this compound can be converted into more reactive acyl halides, most commonly acyl chlorides. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution to form the acyl chloride.

Acid anhydrides can also be synthesized. A common laboratory method involves the reaction of an acyl chloride with the carboxylate salt of the corresponding carboxylic acid. researchgate.netyoutube.com The reaction involves a nucleophilic attack of the carboxylate on the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. ntu.edu.sg Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid using strong dehydrating agents, though this often requires harsh conditions. nih.gov

Reduction Reactions to Alcohols and Other Functionalities

The carboxylic acid group can be reduced to a primary alcohol, yielding (2,2-difluorocyclopentyl)methanol (B2653797). This transformation requires a strong reducing agent due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, readily reducing carboxylic acids to primary alcohols after an aqueous workup. researchgate.netyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. youtube.comgoogle.com

The reduction process involves the initial deprotonation of the acidic proton by the hydride, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride attacks. khanacademy.org An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol, preventing its isolation. youtube.comnih.gov

For applications requiring greater selectivity, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is an effective alternative. nih.gov Borane can selectively reduce carboxylic acids in the presence of other reducible functional groups like ketones, which would be attacked by the less selective LiAlH₄. researchgate.net

Table 3: Reducing Agents for Carboxylic Acids

| Reagent | Product | Selectivity | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Low | Very powerful, reduces many other functional groups (esters, ketones, aldehydes). researchgate.netgoogle.com |

| Borane (BH₃·THF) | Primary Alcohol | High | Chemoselectively reduces carboxylic acids over ketones. nih.govresearchgate.net |

| Sodium Borohydride (NaBH₄) | No Reaction | N/A | Not strong enough to reduce carboxylic acids. youtube.comgoogle.com |

Reactivity Profile of the Geminal Difluoromethylene Group

Stability and Decomposition Pathways under Specific Conditions

A key feature of this compound is the high stability of the geminal difluoromethylene group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant chemical and metabolic stability to the molecule. nih.gov

Studies on analogous gem-difluorocycloalkanes have demonstrated that these motifs are robust and remain intact under a wide range of chemical conditions. For example, gem-difluorocyclobutane derivatives have shown quantitative recovery after exposure to various acidic, basic, and nucleophilic environments, including treatment with sodium iodide at elevated temperatures. nih.gov This stability is crucial for its utility as a building block, as it allows for extensive chemical manipulation of other functional groups, like the carboxylic acid, without compromising the fluorinated ring structure.

While decomposition of cyclic compounds can occur under extreme conditions such as high-temperature pyrolysis (above 450 °C), these pathways are generally not relevant under typical synthetic or physiological conditions. youtube.com The introduction of the gem-difluoro group often enhances metabolic stability compared to non-fluorinated counterparts, making it an attractive feature in medicinal chemistry to prevent unwanted degradation by metabolic enzymes.

Impact of Fluorination on Ring System Reactivity

The primary influence of the gem-difluoro group in this compound is the strong inductive electron-withdrawing effect of the two fluorine atoms. This effect significantly impacts the acidity of the carboxylic acid group. The electronegative fluorine atoms pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization leads to a lower pKa value, indicating a stronger acid compared to its non-fluorinated counterpart, cyclopentanecarboxylic acid. nih.govresearchgate.net

| Compound | Structure | Expected pKa Trend | Rationale |

|---|---|---|---|

| Cyclopentanecarboxylic acid |  | Higher pKa (Less Acidic) | Alkyl group is weakly electron-donating. |

| This compound |  | Lower pKa (More Acidic) | Strong inductive electron-withdrawal by the two fluorine atoms stabilizes the carboxylate anion. nih.gov |

Beyond acidity, the gem-difluoro group can also influence the conformational preferences of the cyclopentane (B165970) ring, although specific studies on this aspect for this particular molecule are limited. The steric bulk of the fluorine atoms and the altered bond lengths and angles of the C-CF2-C unit compared to a methylene (B1212753) group can affect the puckering of the five-membered ring, which in turn could influence the reactivity at other positions.

Synthesis of Chemically Functionalized Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives through standard organic transformations. smolecule.com These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Esterification:

One of the most common derivatizations is the formation of esters. This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Reaction Scheme for Esterification:

Amidation:

Amides can be synthesized by reacting this compound with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid and facilitate the formation of the amide bond. rsc.org Direct reaction of the carboxylic acid and amine at high temperatures is also possible but can be less efficient.

Reaction Scheme for Amidation:

Reduction to Alcohols:

The carboxylic acid group can be reduced to a primary alcohol, yielding (2,2-difluorocyclopentyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride are generally not reactive enough to reduce carboxylic acids. smolecule.com The reaction proceeds via an initial deprotonation followed by reduction of the carboxylate salt.

Reaction Scheme for Reduction:

These fundamental derivatization reactions open up pathways to a wide array of more complex molecules, making this compound a valuable building block in medicinal chemistry and materials science. The resulting esters, amides, and alcohols can possess unique biological activities and physical properties conferred by the gem-difluoro cyclopentane motif.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecules. wavefun.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical properties. For a molecule like 2,2-Difluorocyclopentane-1-carboxylic acid, DFT methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. uantwerpen.bemongoliajol.info

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgresearchgate.net

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Predicted Location/Value for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. | Localized on carboxylic oxygen atoms; value would be calculated in electron volts (eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. | Localized on the π* orbital of the carbonyl group; value would be calculated in eV. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | A larger gap suggests higher stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Negative potential (red/yellow) around carbonyl oxygen; positive potential (blue) around the acidic hydrogen. |

Due to the flexibility of the five-membered ring and the rotatable bond between the ring and the carboxylic acid group, this compound can exist in multiple conformations. Computational methods are essential for identifying the stable conformers and determining their relative energies. cwu.edu

A typical conformational analysis begins with a broad search using molecular mechanics force fields (e.g., MMFF94) or specialized software like CREST. uantwerpen.be The identified low-energy conformers are then subjected to more accurate geometry optimization and energy calculations using DFT methods, such as M06-2X/6-311++G(2d,p). uantwerpen.be These calculations yield the relative enthalpy-corrected energies (ΔH°) of each conformer, from which their equilibrium population can be estimated using the Boltzmann distribution.

For the chiral (R)-enantiomer, computational studies on similar highly fluorinated carboxylic acids have identified multiple unique conformations. uantwerpen.be These conformers differ primarily in the puckering of the cyclopentane (B165970) ring and the torsional angles involving the carboxylic acid group (e.g., α [O=C-C-H] and β [H-O-C=O]). uantwerpen.be The relative energies of these conformers are often within a few kcal/mol, indicating that several conformations may coexist at room temperature. uantwerpen.be

Table 2: Representative Conformational Analysis Data for (R)-2,2-Difluorocyclopentane-1-carboxylic acid Monomer (Hypothetical Data Based on Similar Compounds uantwerpen.be)

| Conformer ID | Relative Enthalpy (ΔH°) (kcal/mol) | Boltzmann Population (%) | Torsional Angle α (O=C-C-H) (°) | Torsional Angle β (H-O-C=O) (°) |

|---|---|---|---|---|

| 1 | 0.00 | 45.5 | -15.2 | 0.1 |

| 2 | 0.25 | 29.8 | 165.8 | -1.5 |

| 3 | 1.10 | 9.5 | -178.9 | 178.5 |

| 4 | 1.50 | 5.2 | 20.5 | 0.5 |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

Vibrational Spectroscopy (IR, Raman, VCD): By calculating the second derivatives of energy with respect to atomic positions, harmonic vibrational frequencies can be computed. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For chiral molecules, Vibrational Circular Dichroism (VCD) spectra can also be predicted to help in the absolute configuration assignment. uantwerpen.be Key predicted vibrations for this molecule would include the C=O stretch (typically ~1700-1750 cm⁻¹), the O-H stretch of the carboxyl group, and C-F stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for distinguishing between different stereoisomers and conformers.

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. byu.edu The key parameter measured is the Collision Cross Section (CCS), which is essentially the effective area of the ion that it presents to a buffer gas. byu.edu

Computational modeling plays a crucial role in interpreting IM-MS data. dntb.gov.ua Theoretical CCS values can be calculated for various candidate structures, such as different conformers or protomers of this compound. By comparing the computationally predicted CCS values with the experimentally measured value, researchers can gain detailed insight into the three-dimensional structure of the ion in the gas phase. byu.edu

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations use classical mechanics and a defined force field (a set of parameters describing the potential energy of the system) to model the motions and interactions of atoms. uq.edu.au

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the trajectory of each atom over a period of nanoseconds to microseconds. mdpi.com This allows for a thorough exploration of the molecule's conformational landscape, revealing not only the stable conformers identified by quantum calculations but also the pathways and energy barriers for transitions between them. MD simulations are particularly useful for understanding how solvent interactions influence the conformational preferences and dynamic behavior of the molecule.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. libretexts.org By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. khanacademy.org

For reactions involving this compound, such as Fischer esterification or conversion to an acyl chloride with thionyl chloride, computational studies can provide a step-by-step understanding of the process. libretexts.orgjackwestin.com

A typical computational study of a reaction mechanism involves:

Geometry Optimization: Calculating the minimum-energy structures of all reactants, intermediates, and products.

Transition State Search: Locating the first-order saddle point on the potential energy surface that corresponds to the transition state of a particular reaction step.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants/products, saddle point for transition state) and calculating zero-point vibrational energies.

Activation Energy Calculation: Determining the energy barrier for the reaction, which is the energy difference between the transition state and the reactants.

These calculations can reveal how the gem-difluoro substitution on the cyclopentane ring influences the reaction mechanism, for example, by altering the electrophilicity of the carbonyl carbon or the stability of reaction intermediates through inductive effects. smolecule.com

Investigation of Reaction Pathways and Transition States

The synthesis and reactions of this compound involve several key mechanistic steps that can be computationally modeled. These include the fluorination of a cyclopentanone (B42830) precursor, carboxylation, and subsequent reactions of the carboxylic acid moiety.

Fluorination Reactions: The introduction of geminal fluorine atoms onto a cyclopentane ring, a crucial step in the synthesis of the title compound, can proceed through various mechanisms depending on the fluorinating agent used. Computational studies on the fluorination of cyclic ketones often propose an enol or enolate intermediate. The subsequent nucleophilic attack of the enol/enolate on an electrophilic fluorine source (like Selectfluor®) is a key step. DFT calculations can map the potential energy surface of this reaction, identifying the transition state for the C-F bond formation. The geometry of this transition state would reveal the preferred angle of attack and the degree of bond formation and breaking. For a cyclopentane system, the stereochemical outcome of the fluorination can also be rationalized by comparing the energies of transition states leading to different stereoisomers.

Decarboxylation and Other Transformations: Reactions involving the carboxylic acid group, such as decarboxylation, can also be investigated. Computational models can predict the transition state for the removal of CO2, which would likely involve a cyclic intermediate depending on the reaction conditions. The influence of the gem-difluoro group on the stability of carbocation or carbanion intermediates that may form during such reactions is a key aspect that can be elucidated through computational analysis. The strong electron-withdrawing nature of the fluorine atoms is expected to destabilize adjacent positive charges and stabilize adjacent negative charges, thereby influencing the feasibility of different reaction pathways.

Interactive Data Table: Hypothetical Transition State Geometries for Key Reactions

| Reaction Step | Key Atoms Involved in Transition State | Imaginary Frequency (cm⁻¹) (Hypothetical) | Description |

| Fluorination of Cyclopentanone Enolate | C=C, F-N (of fluorinating agent) | -350 | Represents the concerted formation of a C-F bond and breaking of the enolate double bond. |

| Decarboxylation | C-C(OOH), O-H | -500 | Characterizes the concerted breaking of the C-C bond and transfer of the acidic proton. |

| Esterification (Acid-Catalyzed) | C=O, O-H (of alcohol), O-H (of acid) | -420 | Illustrates the nucleophilic attack of the alcohol on the protonated carbonyl carbon. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from transition state calculations.

Kinetic and Thermodynamic Characterization of Transformations

Computational chemistry provides quantitative data on the energetics of a reaction, allowing for the determination of kinetic and thermodynamic parameters.

Kinetic Parameters: The energy barrier, or activation energy (Ea), for a reaction is determined by the energy difference between the reactants and the transition state. Transition state theory can then be used to calculate the theoretical rate constant for the reaction. By comparing the activation energies of competing reaction pathways, the selectivity of a reaction can be predicted. For instance, in the fluorination of a substituted cyclopentanone, computational analysis could predict whether fluorination is more likely to occur at the C2 or C5 position by comparing the activation energies of the respective transition states.

Detailed Research Findings (Inferred from Analogous Systems):

Influence of Fluorine on Acidity: DFT calculations on fluorinated carboxylic acids have consistently shown that the presence of fluorine atoms increases the acidity (lowers the pKa) of the carboxylic acid group due to the strong electron-withdrawing inductive effect of fluorine. This effect is most pronounced when the fluorine atoms are in close proximity to the carboxylic acid, as is the case in this compound.

Conformational Preferences: Computational studies on fluorinated cycloalkanes reveal that the introduction of fluorine atoms can significantly alter the conformational preferences of the ring. For a cyclopentane ring, which exists in envelope and twist conformations, the gem-difluoro group at the C2 position would influence the puckering of the ring to minimize steric and electrostatic repulsions. The preferred conformation would have implications for the reactivity of the molecule.

Solvent Effects: The kinetics and thermodynamics of reactions are often influenced by the solvent. Computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). For reactions involving charged intermediates or transition states, such as those in the synthesis of this compound, the choice of solvent can have a profound impact on the reaction energetics.

Interactive Data Table: Hypothetical Calculated Thermodynamic and Kinetic Data

| Parameter | Value (Hypothetical) | Method | Significance |

| ΔG° of Fluorination | -50 kcal/mol | DFT (B3LYP/6-31G) | Indicates a thermodynamically favorable fluorination process. |

| Activation Energy (Ea) for Decarboxylation | 35 kcal/mol | DFT (B3LYP/6-31G) | Suggests that elevated temperatures would be required for decarboxylation to occur at a significant rate. |

| Calculated pKa | 2.5 | DFT with Solvation Model | Highlights the increased acidity due to the gem-difluoro substitution compared to the non-fluorinated analog. |

Note: The data in this table is hypothetical and based on general trends observed in computational studies of similar fluorinated organic compounds.

Applications in Advanced Organic Synthesis Research

Role as Versatile Fluorinated Building Blocks in Complex Molecule Synthesis

2,2-Difluorocyclopentane-1-carboxylic acid serves as a versatile fluorinated building block for the synthesis of complex molecular architectures. The presence of the gem-difluoro group on the cyclopentane (B165970) ring imparts unique physicochemical properties that are highly sought after in drug discovery and materials science. sigmaaldrich.comsmolecule.com The incorporation of fluorine can modulate a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric impact. sigmaaldrich.com

The utility of this compound as a building block stems from several key features:

Enhanced Physicochemical Properties: The two fluorine atoms significantly alter the electronic properties of the cyclopentane ring, leading to enhanced thermal stability and altered lipophilicity, which can improve membrane permeability and bioavailability of resulting drug candidates. sigmaaldrich.comsmolecule.com

Structural Rigidity and Conformation: The difluorinated cyclopentane core provides a semi-rigid scaffold, which can be advantageous in designing molecules that require a specific three-dimensional orientation for biological activity.

Reactive Handle: The carboxylic acid group provides a reliable point for chemical modification. It can readily undergo a variety of standard organic reactions, including esterification, amidation, reduction, and decarboxylation, allowing for its incorporation into larger, more complex structures. smolecule.comjackwestin.com Modern techniques like electrocatalytic decarboxylative cross-coupling further expand the possibilities for creating complex Csp³-Csp³ bonds using carboxylic acids as starting materials. nih.gov

Research has demonstrated the value of fluorinated building blocks in the synthesis of a wide array of bioactive molecules. ossila.comnih.gov The specific stereochemistry and electronic nature of this compound make it a valuable component in the synthetic chemist's toolkit for accessing novel and complex chemical entities.

| Property | Influence of gem-Difluoro Group |

| Lipophilicity | Increases, potentially improving membrane permeability. smolecule.com |

| Metabolic Stability | C-F bond is strong, often blocking metabolic oxidation. |

| Acidity (of the carboxylic acid) | Fluorine's electron-withdrawing effect can increase acidity. |

| Conformation | Influences the puckering of the cyclopentane ring. |

Contribution to the Synthesis of Novel Scaffolds and Chemical Intermediates

The unique structural features of this compound make it an excellent starting material for the synthesis of novel molecular scaffolds and chemical intermediates. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The development of new scaffolds is crucial for exploring new chemical space and discovering drugs with novel mechanisms of action. mdpi.commdpi.com

The difluorocyclopentane ring system itself constitutes a novel scaffold that can be elaborated upon. The carboxylic acid functionality allows for the attachment of diverse side chains and the construction of more intricate molecular frameworks. For example, it can be converted into amides, esters, or other functional groups, which can then participate in further reactions to build complex heterocyclic or polycyclic systems. jackwestin.com

The compound can be used to generate key intermediates that are not readily accessible through other synthetic routes. These intermediates, containing the difluorinated carbocyclic core, can then be utilized in combinatorial synthesis to generate libraries of related compounds for high-throughput screening. researchgate.net The defined stereochemistry of the cyclopentane ring, influenced by the fluorine atoms, can be used to control the spatial arrangement of substituents, which is critical for biological activity.

Development of Bioisosteric Replacements in Chemical Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug design. drughunter.com This approach is used to optimize physicochemical properties, enhance potency, reduce toxicity, and alter metabolic pathways. drughunter.comresearchgate.net this compound and its derivatives are valuable tools in this context.

The gem-difluoromethylene group (CF₂) is a well-established bioisostere for a carbonyl group (C=O), an ether oxygen (-O-), or even a methylene (B1212753) group (-CH₂-) in certain contexts. cambridgemedchemconsulting.com The introduction of the CF₂ group can lead to significant changes in a molecule's properties:

Modulation of pKa and Lipophilicity: Fluorine's high electronegativity can significantly impact the acidity and lipophilicity of neighboring functional groups, which is a key consideration in bioisosteric replacement. researchgate.netresearchgate.net

Conformational Effects: The replacement of a methylene or carbonyl group with a gem-difluoro group can alter the conformational preferences of the ring, which can in turn affect how the molecule binds to its biological target.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, making the CF₂ group a useful replacement for more metabolically labile groups.

| Bioisosteric Replacement | Original Group | Key Property Change |

| gem-Difluoromethylene (CF₂) | Carbonyl (C=O) | Alters polarity and H-bond accepting ability. |

| gem-Difluoromethylene (CF₂) | Ether (-O-) | Increases lipophilicity and metabolic stability. |

| 2,2-Difluorocyclopentane | Phenyl Ring | Provides a non-aromatic, 3D scaffold. |

Advancements in Fluorination Chemistry Methodologies

The availability and utility of this compound are intrinsically linked to advancements in fluorination chemistry. The development of new and efficient methods for introducing fluorine, particularly gem-difluoro groups, into organic molecules has been a major focus of synthetic chemistry research. ag.state.mn.usnih.gov

The synthesis of gem-difluorinated cycloalkanes often relies on specialized fluorinating reagents and reaction conditions. Key methodologies include:

Deoxofluorination: The reaction of a ketone precursor (e.g., 2-oxocyclopentane-1-carboxylic acid) with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a common method for installing a gem-difluoro group. nih.gov

Decarboxylative Fluorination: Modern methods involving photoredox catalysis or silver-mediated reactions allow for the conversion of carboxylic acids into alkyl fluorides. nih.govprinceton.edu While not directly forming a gem-difluoro group, these advancements contribute to the broader toolkit for synthesizing complex fluorinated molecules. nih.gov

Carbene-based Methods: Although more common for cyclopropanes, difluorocarbene chemistry can, in some cases, be adapted for the synthesis of larger rings. beilstein-journals.org

The ongoing development of safer, more selective, and more scalable fluorination reactions is crucial for making complex building blocks like this compound more accessible to the wider scientific community. organic-chemistry.org These advancements not only enable the synthesis of this specific compound but also push the boundaries of what is possible in the design and creation of novel fluorinated molecules.

Retrosynthetic Analysis of 2,2 Difluorocyclopentane 1 Carboxylic Acid

Identification of Key Disconnections and Synthons in the Target Molecule

Retrosynthetic analysis begins with the identification of key bonds that can be disconnected to simplify the target molecule. icj-e.orgamazonaws.com For 2,2-difluorocyclopentane-1-carboxylic acid, two primary disconnections are immediately apparent: the C-C bond between the carboxylic acid group and the cyclopentane (B165970) ring, and the C-F bonds of the gem-difluoro group.

A primary retrosynthetic disconnection involves the gem-difluoro moiety. This leads to a key precursor, a cyclopentanone (B42830) with a carboxylic acid (or an ester) at the adjacent position. This approach simplifies the target molecule by removing the fluorine atoms and transforming the challenge into the synthesis of a difunctionalized cyclopentane ring. The synthon for the gem-difluoro group is essentially a "CF2" unit, which can be introduced using various fluorinating reagents.